(2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate
Description
The compound (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a benzofuran derivative characterized by a methanesulfonate ester group at the 6-position of the benzofuran core and a 3,4,5-trimethoxybenzylidene substituent at the 2-position. Its Z-configuration is critical for stereochemical stability and intermolecular interactions . The molecule’s structural complexity arises from the conjugated system formed by the benzofuranone ring and the trimethoxy-substituted benzylidene group, which may influence its electronic properties and biological activity. The molecular weight is 406.4 g/mol, with a calculated XLogP3 of 3.1, indicating moderate lipophilicity . This compound has been studied in crystallographic and synthetic contexts, with applications in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O8S/c1-23-16-8-11(9-17(24-2)19(16)25-3)7-15-18(20)13-6-5-12(10-14(13)26-15)27-28(4,21)22/h5-10H,1-4H3/b15-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABYQZWZGDIQKQ-CHHVJCJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Caspase-3 , a crucial enzyme involved in apoptosis, or programmed cell death. Caspase-3 plays a vital role in the initiation of apoptotic cell death and is considered a promising target for therapeutic intervention in a variety of diseases.
Mode of Action
The compound interacts with its target, Caspase-3, by inhibiting its activity This inhibition prevents the enzyme from carrying out its role in the apoptosis pathway, thereby reducing cell death
Biochemical Pathways
The compound affects the apoptosis pathway by inhibiting Caspase-3. This inhibition disrupts the normal progression of apoptosis, leading to a decrease in cell death. The downstream effects of this disruption can vary depending on the specific cellular context, but generally result in increased cell survival.
Result of Action
By inhibiting Caspase-3 and disrupting the apoptosis pathway, the compound can decrease cell death. This effect has potential implications for diseases characterized by excessive apoptosis, such as certain neurodegenerative diseases and ischemic injuries.
Biological Activity
The compound (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a synthetic organic molecule with potential biological activity. Its structure includes a benzofuran moiety and a trimethoxybenzylidene group, which are known to exhibit various pharmacological effects. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
- Molecular Formula : C22H22O7
- Molecular Weight : 398.411 g/mol
- CAS Number : 859673-05-5
The biological activity of this compound is primarily attributed to its interaction with several key proteins and enzymes in the cell. Notable targets include:
| Target Protein | Function |
|---|---|
| Tubulin | Involved in cell division; disruption leads to mitotic arrest. |
| Heat Shock Protein 90 (Hsp90) | A chaperone protein; inhibition affects protein folding and stability. |
| Thioredoxin Reductase (TrxR) | Plays a role in redox homeostasis; inhibition can induce oxidative stress. |
| Histone Lysine-Specific Demethylase 1 (HLSD1) | Regulates gene expression through histone modification; inhibition affects transcriptional regulation. |
| Activin Receptor-Like Kinase 2 (ALK2) | Involved in cellular signaling pathways; modulation can affect growth and differentiation. |
| P-glycoprotein (P-gp) | A drug efflux transporter; inhibition may enhance drug accumulation in cells. |
Biochemical Pathways
The compound affects several biochemical pathways by inhibiting the aforementioned targets:
- Cell Division : By disrupting tubulin polymerization, it prevents the formation of the mitotic spindle necessary for cell division.
- Protein Folding : Inhibition of Hsp90 leads to misfolding and degradation of client proteins.
- Oxidative Stress Induction : By inhibiting TrxR, it increases reactive oxygen species (ROS), leading to apoptosis in cancer cells.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability due to its lipophilic nature and ability to cross cellular membranes. The presence of the trimethoxyphenyl group is associated with diverse bioactivity effects, enhancing its potential as a therapeutic agent.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
-
Cancer Treatment : Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis through ROS generation and cell cycle arrest.
- Example Study: A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cells compared to controls.
-
Neuroprotection : The compound's ability to modulate oxidative stress pathways suggests potential applications in neurodegenerative diseases where oxidative damage is a key factor.
- Example Study: In vitro studies showed that this compound could protect neuronal cells from oxidative stress-induced apoptosis.
Scientific Research Applications
Research has identified several significant biological activities associated with this compound:
- Anticancer Activity : The compound inhibits tubulin polymerization, disrupting mitotic spindle formation and leading to cell cycle arrest and apoptosis in cancer cells.
- Antioxidant Properties : By inhibiting thioredoxin reductase, it may enhance oxidative stress in cancer cells, contributing to its anticancer effects.
- Epigenetic Modulation : Inhibition of histone lysine-specific demethylase 1 can alter gene expression patterns beneficial for treating various diseases .
Pharmacokinetics
Compounds with similar trimethoxyphenyl groups typically demonstrate favorable absorption and distribution characteristics. The presence of multiple methoxy groups enhances lipophilicity, potentially improving bioavailability. However, specific pharmacokinetic data for this compound is limited and requires further investigation.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Anticancer Effects Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity.
- Mechanistic Insights : Research published in Biochemical Pharmacology revealed that the compound induces apoptosis through the activation of caspases when targeting tubulin and Hsp90.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with four analogs, focusing on structural features, physicochemical properties, and research applications.
Structural Features
Key Observations :
- Sulfonate Group : Replacing methanesulfonate with 4-methoxybenzenesulfonate (as in the third compound) increases molecular weight and polar surface area, which may reduce membrane permeability .
Physicochemical Properties
| Property | Target Compound | 2,5-Dimethoxy Analog | 4-Methoxybenzenesulfonate Analog |
|---|---|---|---|
| XLogP3 | 3.1 | 2.8 (estimated) | 3.5 (estimated) |
| Polar Surface Area (Ų) | 106 | 98 | 121 |
| Rotatable Bonds | 6 | 5 | 7 |
Key Observations :
- The target compound’s higher XLogP3 compared to the 2,5-dimethoxy analog suggests better lipid solubility, advantageous for cellular uptake.
- The 4-methoxybenzenesulfonate analog’s larger polar surface area may limit blood-brain barrier penetration .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step protocols:
- Step 1 : Formation of the benzofuran core via aldol condensation between substituted benzaldehydes and activated ketones under reflux (e.g., dichloromethane, 60–80°C) .
- Step 2 : Introduction of the methanesulfonate group via nucleophilic substitution using methanesulfonyl chloride in anhydrous conditions (e.g., THF, 0–5°C) .
- Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C (Step 1) | Higher yields at controlled exothermicity |
| Solvent | Dichloromethane/THF | Polar aprotic solvents enhance reactivity |
| Catalyst | K₂CO₃ or Et₃N | Base selection affects sulfonate group stability |
Q. How can structural confirmation of the compound be achieved using spectroscopic techniques?
- Analytical Workflow :
- NMR (¹H/¹³C) : Assign peaks for the benzylidene double bond (δ 7.2–7.8 ppm, Z-configuration), methoxy groups (δ 3.8–4.0 ppm), and sulfonate resonance .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the theoretical mass (C₂₀H₁₈O₈S: Calc. 418.07) .
- IR Spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and sulfonate (S=O, ~1350 cm⁻¹) stretches .
Q. What purification strategies are recommended to isolate the compound with ≥95% purity?
- Methods :
- Flash Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 3:1 → 1:1) to separate intermediates .
- Recrystallization : Ethanol/water mixtures at 4°C enhance crystal purity by leveraging solubility differences .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Experimental Design :
- Derivative Synthesis : Modify substituents (e.g., trimethoxybenzylidene → dimethoxy analogs) to assess bioactivity changes .
- Biological Assays : Test against enzyme targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) using IC₅₀ determination via fluorescence polarization .
- Data Interpretation : Correlate logP values (HPLC-derived) with cell permeability trends .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methods :
- Molecular Docking (AutoDock Vina) : Simulate binding to COX-2 or tubulin using PDB structures (e.g., 5KIR). Focus on hydrogen bonding with methoxy groups and sulfonate-protein interactions .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns; RMSD < 2 Å indicates stable binding .
Q. How can contradictory data on compound stability under varying pH conditions be resolved?
- Contradiction Analysis :
- Hypothesis : Degradation via hydrolysis of the sulfonate ester in acidic/basic media.
- Experimental Validation :
| Condition | Stability (HPLC Purity) | Degradation Pathway |
|---|---|---|
| pH 2.0 (HCl) | 70% after 24h | Sulfonate ester cleavage |
| pH 7.4 (PBS) | 95% after 24h | Stable |
| pH 9.0 (NaOH) | 60% after 24h | Benzofuran ring oxidation |
- Mitigation : Use lyophilization for long-term storage (≤ -20°C) .
Q. What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?
- Approaches :
- Co-solvent Systems : 10% DMSO in saline (≤ 2% final concentration) maintains solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI < 0.2) to enhance bioavailability .
Methodological Notes
- Synthetic Reproducibility : Always pre-dry solvents (e.g., THF over molecular sieves) to avoid side reactions .
- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to confirm stereochemistry .
- Ethical Compliance : Adhere to OECD guidelines for preclinical toxicity screening (e.g., Ames test for mutagenicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
